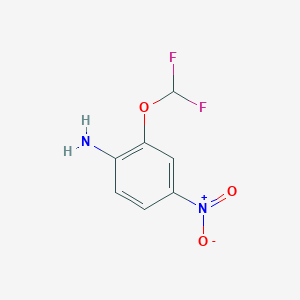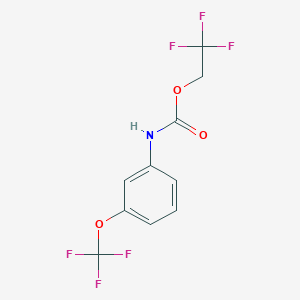
2,2,2-三氟乙基 3-(三氟甲氧基)苯基氨基甲酸酯
描述
2,2,2-Trifluoroethyl 3-(trifluoromethoxy)phenylcarbamate is a chemical compound with the CAS Number: 1087788-54-2. It has a molecular weight of 303.16 . It is stored at room temperature and has a purity of 95%. The physical form of this compound is liquid .
Molecular Structure Analysis
The IUPAC name for this compound is 2,2,2-trifluoroethyl 3-(trifluoromethoxy)phenylcarbamate . The Inchi Code for this compound is 1S/C10H7F6NO3/c11-9(12,13)5-19-8(18)17-6-2-1-3-7(4-6)20-10(14,15)16/h1-4H,5H2,(H,17,18) .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 303.16 . The Inchi Code for this compound is 1S/C10H7F6NO3/c11-9(12,13)5-19-8(18)17-6-2-1-3-7(4-6)20-10(14,15)16/h1-4H,5H2,(H,17,18) .科学研究应用
合成和化学应用
一种制备甲基 (4-三氟甲氧基)苯基氨基甲酸酯的新方法(这是合成农药的关键中间体)证明了 2,2,2-三氟乙基衍生物在温和条件下实现高产率和高纯度的效用。这一进步为传统合成方法提供了一种具有成本效益且环保的替代方案,极大地有利于像茚虫威这样的农药的制造(张家福、张玲子、孙德群,2011 年)。
色谱和光学拆分
在色谱中,纤维素和直链淀粉的 3,5-二取代苯基氨基甲酸酯(与 2,2,2-三氟乙基衍生物相关)已被用作高效液相色谱的手性固定相。这些化合物促进了光学异构体的分离,展示了它们在分析化学和药物中的潜力(Y. Okamoto、R. Aburatani 和 K. Hatada,1990 年)。
材料科学和聚合物研究
含三氟甲氧基的氟化有机化合物(包括那些含三氟甲氧基的化合物)由于其强吸电子性和高亲脂性,在制药、农用化学品和材料科学中越来越重要。对不对称银催化的烯烃溴三氟甲氧基化分子间反应的研究引入了一种新的三氟甲氧基化试剂,展示了该方法的可扩展性、简单性和广泛的适用性(郭硕、丛飞、郭瑞婷、王亮、P. Tang,2017 年)。
新型试剂和催化过程
新型三氟甲氧基化反应的开发对于合成三氟甲基醚至关重要,这反映了这些化合物在各个科学领域中日益增长的重要性。烯烃、烯丙基、苄基和芳基三氟甲氧基化反应的近期催化方法突出了该领域中不断发展的技术(Katarzyna N. Lee、Johnny W Lee 和 Ming‐Yu Ngai,2018 年)。
高级合成构件
吡啶和嘧啶在温和条件下的三氟甲氧基化开辟了创建有价值的支架的新途径。这些支架可以通过酰胺化和钯催化的交叉偶联反应进一步详细阐述,强调了 2,2,2-三氟乙基衍生物在药物化学和材料科学中的多功能应用(彭聚、Katarzyna N. Lee、Johnny W Lee、詹成波、Ming‐Yu Ngai,2016 年)。
安全和危害
The safety information for this compound indicates that it should be stored in a well-ventilated place and kept tightly closed . It is also recommended to avoid breathing dust/fume/gas/mist/vapors/spray . If inhaled, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing . If skin or eye irritation occurs, get medical advice/attention .
作用机制
Target of Action
The primary targets of 2,2,2-Trifluoroethyl 3-(trifluoromethoxy)phenylcarbamate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
It is known that the compound contains a carbamate group, which may interact with its targets in a similar manner to other carbamate compounds .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
As research progresses, more information about the compound’s effects at the molecular and cellular level will likely become available .
Action Environment
Factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s activity .
生化分析
Biochemical Properties
2,2,2-Trifluoroethyl 3-(trifluoromethoxy)phenylcarbamate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes that are involved in the metabolism of xenobiotics, potentially acting as an inhibitor or modulator of enzyme activity . These interactions can influence the metabolic pathways and the overall biochemical processes within the cell.
Cellular Effects
The effects of 2,2,2-Trifluoroethyl 3-(trifluoromethoxy)phenylcarbamate on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it may alter the expression of genes involved in detoxification processes, thereby impacting the cell’s ability to manage oxidative stress and other metabolic challenges.
Molecular Mechanism
At the molecular level, 2,2,2-Trifluoroethyl 3-(trifluoromethoxy)phenylcarbamate exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to inhibition or activation of enzyme activity . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2,2-Trifluoroethyl 3-(trifluoromethoxy)phenylcarbamate can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under standard laboratory conditions, but its degradation products may have different biochemical activities, which can affect the overall outcome of long-term experiments.
Dosage Effects in Animal Models
The effects of 2,2,2-Trifluoroethyl 3-(trifluoromethoxy)phenylcarbamate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activity and enhancing detoxification processes . At higher doses, it may cause toxic or adverse effects, including oxidative stress, cellular damage, and disruption of normal metabolic processes.
Metabolic Pathways
2,2,2-Trifluoroethyl 3-(trifluoromethoxy)phenylcarbamate is involved in several metabolic pathways, particularly those related to the metabolism of xenobiotics . The compound interacts with enzymes such as cytochrome P450s, which play a crucial role in the oxidative metabolism of various substrates. These interactions can influence metabolic flux and alter the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of 2,2,2-Trifluoroethyl 3-(trifluoromethoxy)phenylcarbamate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments, influencing its overall biochemical activity and effects.
Subcellular Localization
The subcellular localization of 2,2,2-Trifluoroethyl 3-(trifluoromethoxy)phenylcarbamate is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s ability to interact with its target biomolecules and exert its biochemical effects.
属性
IUPAC Name |
2,2,2-trifluoroethyl N-[3-(trifluoromethoxy)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO3/c11-9(12,13)5-19-8(18)17-6-2-1-3-7(4-6)20-10(14,15)16/h1-4H,5H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQXJZVUKTXCLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


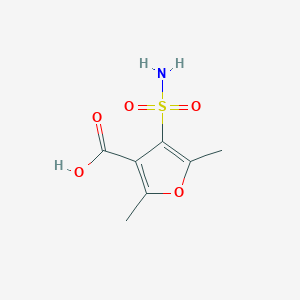
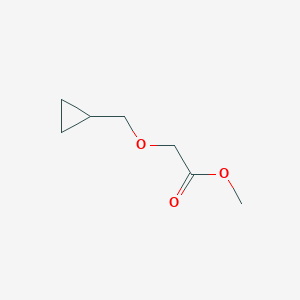
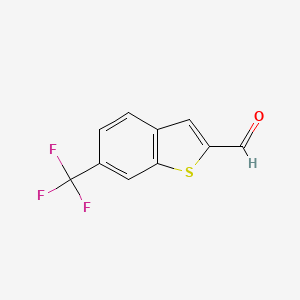
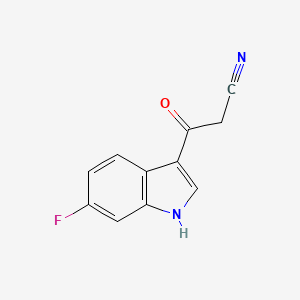
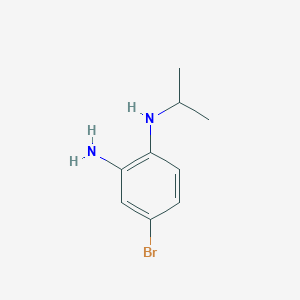
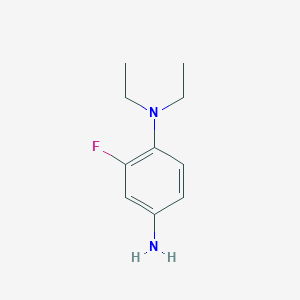
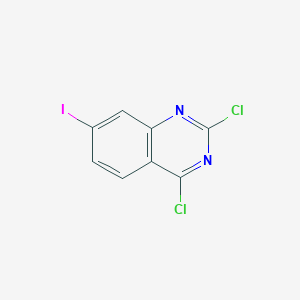
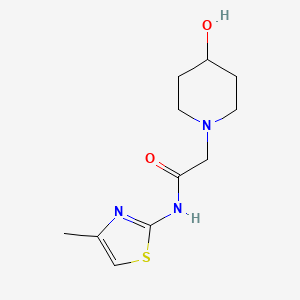
![8-((3-Bromo-4-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1439033.png)
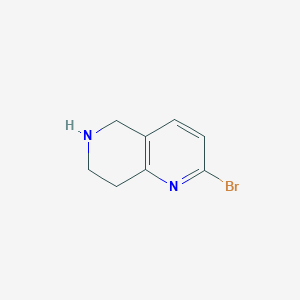
![tert-Butyl 2,4-Dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1439036.png)

